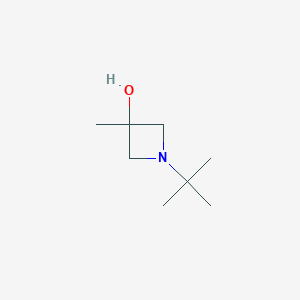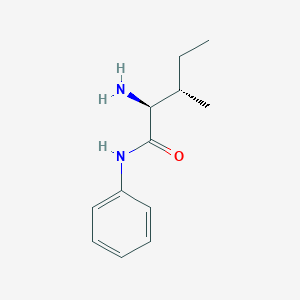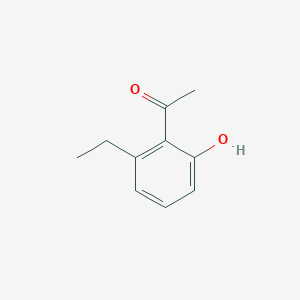
(R)-1-(2-Bromo-6-chlorophenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2-Bromo-6-chlorophenyl)ethan-1-amine is an organic compound that belongs to the class of phenylethylamines. This compound features a chiral center, making it optically active. The presence of bromine and chlorine atoms on the phenyl ring can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromo-6-chlorophenyl)ethan-1-amine typically involves the following steps:
Chiral Amine Formation: The chiral amine can be synthesized using chiral catalysts or chiral auxiliaries to ensure the desired enantiomer is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Halogenation: Using industrial halogenation methods to introduce bromine and chlorine atoms efficiently.
Chiral Resolution: Employing chiral resolution techniques to separate the desired enantiomer from a racemic mixture.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Bromo-6-chlorophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ®-1-(2-Bromo-6-chlorophenyl)ethan-1-amine exerts its effects can involve:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other proteins.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, metabolism, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-Bromo-6-chlorophenyl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.
1-(2-Bromo-6-chlorophenyl)ethan-1-amine: The racemic mixture containing both enantiomers.
1-(2-Bromo-4-chlorophenyl)ethan-1-amine: A similar compound with a different halogen substitution pattern.
Uniqueness
®-1-(2-Bromo-6-chlorophenyl)ethan-1-amine is unique due to its specific chiral configuration and halogen substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C8H9BrClN |
|---|---|
Molecular Weight |
234.52 g/mol |
IUPAC Name |
(1R)-1-(2-bromo-6-chlorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrClN/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3/t5-/m1/s1 |
InChI Key |
RSQBBPQGUYFSIM-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC=C1Br)Cl)N |
Canonical SMILES |
CC(C1=C(C=CC=C1Br)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B13026754.png)
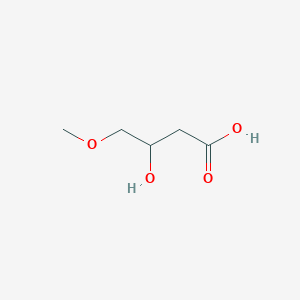

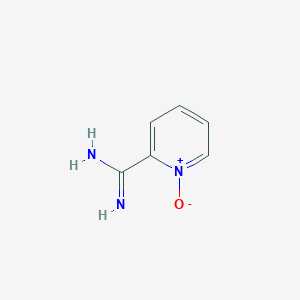

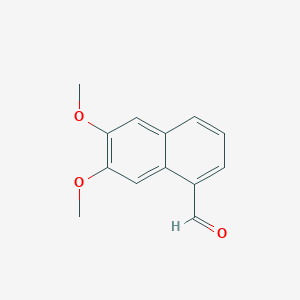

![(1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13026789.png)
![{4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol](/img/structure/B13026797.png)

